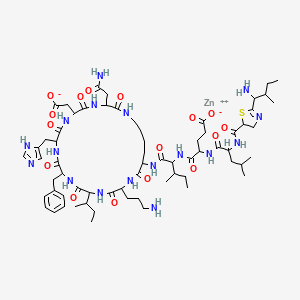![molecular formula C10H10N2O2 B12504821 1,2-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12504821.png)
1,2-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The compound’s structure consists of a benzimidazole core with two methyl groups at positions 1 and 2, and a carboxylic acid group at position 7.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of o-phenylenediamine with carboxylic acid derivatives under acidic or basic conditions. For example, the reaction of o-phenylenediamine with dimethylformamide (DMF) and hydrosilicon mixture can lead to the formation of the desired benzimidazole compound .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves multi-step processes that include the preparation of intermediates followed by cyclization reactions. The use of catalysts such as cuprous oxide and potassium carbonate can enhance the efficiency and yield of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and substituted benzimidazoles with various functional groups .
Aplicaciones Científicas De Investigación
1,2-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to a reduction in the activity of specific biological processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
1H-benzo[d]imidazole: The parent compound without methyl and carboxylic acid groups.
2-Methyl-1H-benzo[d]imidazole: A similar compound with a single methyl group.
1,2-Dimethyl-1H-benzo[d]imidazole: Lacks the carboxylic acid group.
Uniqueness
1,2-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid is unique due to the presence of both methyl groups and the carboxylic acid group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
2,3-dimethylbenzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-6-11-8-5-3-4-7(10(13)14)9(8)12(6)2/h3-5H,1-2H3,(H,13,14) |
Clave InChI |
KDFFGUFHPSLBPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC(=C2N1C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-methyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12504745.png)
![4,7-Bis(4-(tert-butyl)phenyl)-2-isobutyl-2H-benzo[d][1,2,3]triazole](/img/structure/B12504747.png)
![2-Pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride](/img/structure/B12504748.png)
![2-(2-{Bis[3,5-bis(trifluoromethyl)phenyl]phosphanyl}phenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole](/img/structure/B12504754.png)




![3-{5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B12504790.png)



